molecular formula C26H21N3O5 B12009171 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 767305-79-3

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12009171
CAS No.: 767305-79-3
M. Wt: 455.5 g/mol
InChI Key: RMTDTIYWODNBPO-LQKURTRISA-N
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Description

This compound is characterized by a naphthalene core substituted with a 3,4-dimethoxybenzoate ester and a carbohydrazonoyl linkage connected to a 3-pyridinylcarbonyl group. The 3-pyridine ring introduces a nitrogen atom capable of hydrogen bonding and π-π interactions, while the 3,4-dimethoxybenzoate enhances lipophilicity and modulates electronic properties.

Properties

CAS No.

767305-79-3

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C26H21N3O5/c1-32-23-12-10-18(14-24(23)33-2)26(31)34-22-11-9-17-6-3-4-8-20(17)21(22)16-28-29-25(30)19-7-5-13-27-15-19/h3-16H,1-2H3,(H,29,30)/b28-16+

InChI Key

RMTDTIYWODNBPO-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4)OC

Origin of Product

United States

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: The carbonyl group in the pyridinylcarbonyl moiety makes it susceptible to oxidation, while the hydrazonoyl group can undergo reduction.

    Substitution Reactions: The bromine atom on the phenyl ring is a potential site for substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.

Major Products: The specific products resulting from these reactions would depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound’s applications span diverse fields:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological macromolecules.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, affecting cellular pathways.

Biological Activity

Overview of the Compound

1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is characterized by its unique structural features, which include a naphthalene ring and a pyridine moiety. These structural components are known to influence the compound's biological properties.

The biological activity of this compound primarily involves its interaction with various cellular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular proliferation and survival, which is critical in cancer therapy.
  • Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that regulate cell growth and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds similar in structure have demonstrated significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines. The following table summarizes the cytotoxic activity observed:

CompoundCell LineIC50 (µM)Comparison to Cisplatin
Compound AMDA-MB-2315.0More potent
Compound BSUIT-210.0Less potent
Compound CHT-297.5More potent

Case Studies

  • Breast Cancer Study : A series of derivatives based on the compound were tested against MDA-MB-231 cells using an MTT assay. Results indicated that several derivatives exhibited IC50 values lower than that of cisplatin, suggesting enhanced efficacy in inducing apoptosis.
  • Mechanistic Insights : Morphological analysis using Hoechst staining confirmed that the most potent derivatives induced significant apoptosis in treated cells, characterized by chromatin condensation and nuclear fragmentation.

In Vitro Studies

In vitro studies have shown that the compound can induce cell cycle arrest at the G1 phase, leading to increased sub-G1 populations indicative of apoptotic cells. The following findings were reported:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Significant accumulation of cells in G1 phase was observed, suggesting a mechanism for growth inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its hybrid structure, combining a pyridine ring with dimethoxy-substituted aromatic systems. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Differences
Compound Name Structural Features Molecular Weight (g/mol) Key Properties
Target Compound : 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate 3-Pyridinylcarbonyl, 3,4-dimethoxybenzoate ~455 (calculated) Balanced lipophilicity, potential anticancer activity via pyridine-mediated interactions
1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () Benzyloxy group Not specified Enhanced lipophilicity due to benzyloxy; selective toxicity against cancer cell lines
1-(2-((Decanoylamino)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () Decanoylamino acetyl chain 561.7 High lipophilicity; potential as a synthetic intermediate in drug discovery
1-(2-(3-Methylbenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate () 3-Methylbenzoyl ~468.5 Increased steric hindrance; altered electronic effects due to methyl substitution
1-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE () 3-Toluidino group ~511.5 Electron-donating methyl group on aniline; potential for enhanced stability and receptor binding

Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely intermediate between the highly lipophilic decanoylamino derivative (logP ~6.5) and the less lipophilic 3-methylbenzoyl analog (logP ~3.2).
  • Solubility: The 3,4-dimethoxybenzoate group improves water solubility compared to non-polar substituents (e.g., benzyloxy or decanoylamino) but remains less soluble than hydroxylated analogs .
  • Stability : The pyridine ring’s basic nitrogen may reduce hydrolysis susceptibility compared to esters with electron-withdrawing groups .

Future Studies :

  • Comparative in vitro assays to evaluate anticancer activity against pyridine-sensitive vs. benzyloxy-sensitive cell lines.
  • Molecular docking studies to assess interactions with nicotinic receptors or kinases.
  • Solubility and stability profiling under physiological conditions.

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